molecular formula C7H8F6OS2 B14533553 1,2-Dithiolane, 5-ethoxy-3,3-bis(trifluoromethyl)- CAS No. 62378-51-2

1,2-Dithiolane, 5-ethoxy-3,3-bis(trifluoromethyl)-

Cat. No.: B14533553
CAS No.: 62378-51-2
M. Wt: 286.3 g/mol
InChI Key: UBMWMLFIFBYQQT-UHFFFAOYSA-N
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Description

1,2-Dithiolane, 5-ethoxy-3,3-bis(trifluoromethyl)- is a chemical compound characterized by the presence of a dithiolane ring, an ethoxy group, and two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dithiolane, 5-ethoxy-3,3-bis(trifluoromethyl)- can be achieved through the reaction of 1,3-bis-tert-butyl thioethers with bromine. This reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring closure .

Industrial Production Methods

While specific industrial production methods for 1,2-Dithiolane, 5-ethoxy-3,3-bis(trifluoromethyl)- are not widely documented, the general approach involves the use of readily accessible starting materials and efficient reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dithiolane, 5-ethoxy-3,3-bis(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The ethoxy group and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Dithiolane, 5-ethoxy-3,3-bis(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dithiolane, 5-ethoxy-3,3-bis(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The dithiolane ring can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dithiolane, 3,3-bis(trifluoromethyl)-: Lacks the ethoxy group, which may affect its reactivity and applications.

    1,2-Dithiolane, 5-methoxy-3,3-bis(trifluoromethyl)-: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties.

    1,2-Dithiolane, 5-ethoxy-3,3-dimethyl-: Contains dimethyl groups instead of trifluoromethyl groups, which can significantly change its reactivity and applications.

Uniqueness

1,2-Dithiolane, 5-ethoxy-3,3-bis(trifluoromethyl)- is unique due to the presence of both ethoxy and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a versatile compound for various scientific and industrial uses.

Properties

CAS No.

62378-51-2

Molecular Formula

C7H8F6OS2

Molecular Weight

286.3 g/mol

IUPAC Name

5-ethoxy-3,3-bis(trifluoromethyl)dithiolane

InChI

InChI=1S/C7H8F6OS2/c1-2-14-4-3-5(16-15-4,6(8,9)10)7(11,12)13/h4H,2-3H2,1H3

InChI Key

UBMWMLFIFBYQQT-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(SS1)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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